
1-(4-Iodobutyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodobutyl)-4-fluorobenzene is an organic compound characterized by the presence of an iodine atom attached to a butyl chain and a fluorine atom attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Iodobutyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 4-fluorobenzene with 1,4-diiodobutane. The reaction typically proceeds under the following conditions:
Reagents: 4-fluorobenzene, 1,4-diiodobutane, a suitable base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide).
Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Iodobutyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of new compounds.
Oxidation Reactions: The butyl chain can be oxidized to introduce functional groups like alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom, resulting in the formation of 4-fluorobutylbenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: 1-(4-Hydroxybutyl)-4-fluorobenzene, 1-(4-Cyanobutyl)-4-fluorobenzene.
Oxidation: 1-(4-Carboxybutyl)-4-fluorobenzene.
Reduction: 4-Fluorobutylbenzene.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodobutyl)-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological processes involving halogenated aromatic compounds.
Wirkmechanismus
The mechanism by which 1-(4-Iodobutyl)-4-fluorobenzene exerts its effects depends on its interaction with molecular targets. The iodine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The butyl chain provides hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromobutyl)-4-fluorobenzene: Similar structure but with a bromine atom instead of iodine.
1-(4-Chlorobutyl)-4-fluorobenzene: Contains a chlorine atom instead of iodine.
1-(4-Iodobutyl)-4-chlorobenzene: Fluorine is replaced by chlorine on the benzene ring.
Uniqueness
1-(4-Iodobutyl)-4-fluorobenzene is unique due to the presence of both iodine and fluorine atoms, which confer distinct reactivity and binding properties. The iodine atom’s larger size and higher polarizability compared to bromine or chlorine make it particularly useful in certain synthetic applications and biological studies.
Eigenschaften
IUPAC Name |
1-fluoro-4-(4-iodobutyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FI/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPADOSWSHYSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCI)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
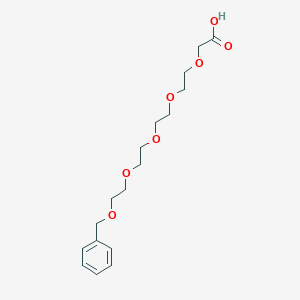
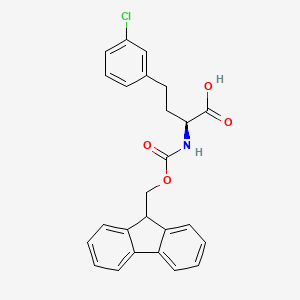
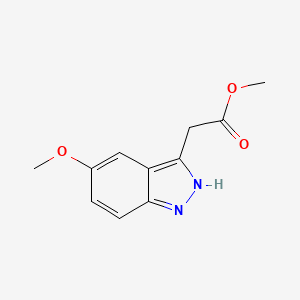

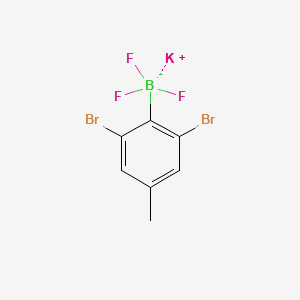
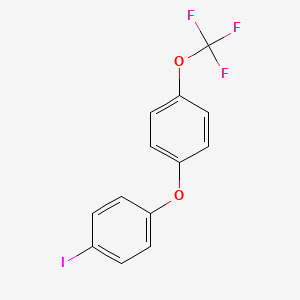
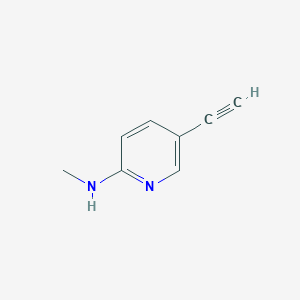
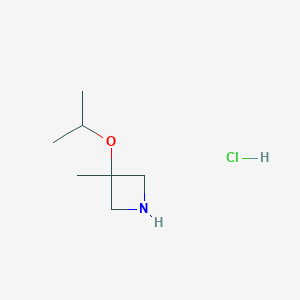
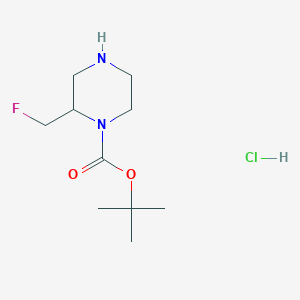
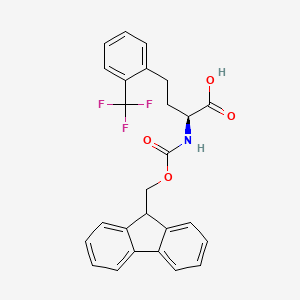
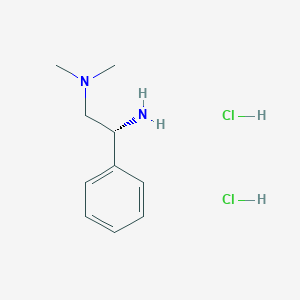
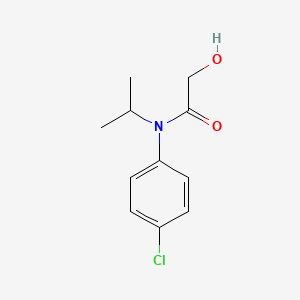
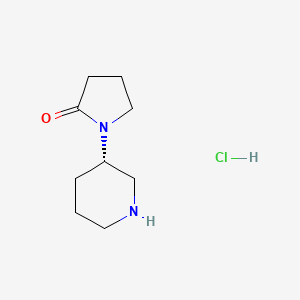
![(1S,5R)-3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B8096197.png)
